molecular formula C15H16N2O3 B14992311 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B14992311
M. Wt: 272.30 g/mol
InChI Key: GCZFDXBDCMSZQZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a methoxy group and a tetrahydrobenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by its attachment to the benzamide core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may vary depending on the specific application, but they often include binding to active sites or allosteric sites, thereby modulating the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and benzoxazole-containing molecules. Examples are:

  • 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)14(18)16-15-10-6-2-4-8-12(10)17-20-15/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18)

InChI Key

GCZFDXBDCMSZQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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